molecular formula C8H4ClN3O2 B009568 6-Chloro-7-nitroquinoxaline CAS No. 109541-21-1

6-Chloro-7-nitroquinoxaline

Cat. No. B009568
M. Wt: 209.59 g/mol
InChI Key: GVENYEPMSTYETH-UHFFFAOYSA-N
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Description

6-Chloro-7-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It is used for research and development purposes .


Synthesis Analysis

Quinoxaline derivatives, such as 6-Chloro-7-nitroquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline involves the condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-nitroquinoxaline is represented by the InChI code: 1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H . The molecular weight of this compound is 209.59 .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .


Physical And Chemical Properties Analysis

6-Chloro-7-nitroquinoxaline is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

  • Fluorescent Whiteners for Polyester Fibers : 6-Acetamido-2-substituted quinoxaline derivatives, related to 6-Chloro-7-nitroquinoxaline, are shown to be potential fluorescent whiteners for polyester fibers, enhancing their brightness (Rangnekar & Tagdiwala, 1986).

  • Synthesis of s-Triazolo[3,4-a]quinoxaline : Displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine lead to the synthesis of s-triazolo[3,4-a]quinoxaline, a compound with potential applications in chemical synthesis (Nagarajan et al., 1986).

  • Crystal Structure Analysis : The crystal structure of 5-chloro-7-nitro-2,3-dihydroxyquinoxaline, a compound closely related to 6-Chloro-7-nitroquinoxaline, has been analyzed to reveal its keto form with aromatic carbon rings and strong N-H...O hydrogen bonds, contributing to our understanding of quinoxaline chemistry (Grabowski et al., 1977).

  • Antiparasitic Activity : Substituted nitroquinoxalin-2-ones have demonstrated moderate to high in vitro activity against Trichomonas vaginalis, a parasitic infection, highlighting their potential as antiparasitic agents (Ibáñez-Escribano et al., 2015).

  • Neuroscience Research : CNQX, a derivative of 6-Chloro-7-nitroquinoxaline, is a more potent and selective non-NMDA glutamate receptor antagonist, useful in studying synaptic transmission in various systems (Yamada et al., 1989).

  • Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids from a quinoline base, including derivatives of 6-Chloro-7-nitroquinoxaline, has been demonstrated, with potential pharmaceutical research applications (Roberts et al., 1996).

  • Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, related to 6-Chloro-7-nitroquinoxaline, exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 6-Chloro-7-nitroquinoxaline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

6-chloro-7-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVENYEPMSTYETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352924
Record name 6-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-nitroquinoxaline

CAS RN

109541-21-1
Record name 6-chloro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Nasielski‐Hinkens, E Vande Vyver… - Bulletin des Sociétés …, 1986 - Wiley Online Library
6‐nitro‐, 2‐methyl‐6‐nitro‐ and 2,3‐dimethyl‐6‐nitroquinoxaline have been transformed into their N‐oxides by MCPBA in chloroform; the nitro group orients the oxygen atom …
Number of citations: 11 onlinelibrary.wiley.com
DR Romer - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
… This compound was prepared from N,N-DMF (0.364 g, 0.0050 mol), 2,3-dihydroxy-6-chloro-7-nitroquinoxaline (12.0 g, 0.0498 mol) and thionyl chloride (14.8 g, 0.124 mol) in 1,2-…
Number of citations: 58 onlinelibrary.wiley.com
R Nasielski‐Hinkens… - Journal of …, 1980 - Wiley Online Library
… Incidentally, lg has also been prepared starting from 6-chloro-7-nitroquinoxaline, by the classical amination reaction. The sequence of the following steps was identical to those …
Number of citations: 22 onlinelibrary.wiley.com
L Troian-Gautier, J De Winter, P Gerbaux… - The Journal of …, 2013 - ACS Publications
An efficient oxidation reaction of various electron-poor quinoxaline-core-containing compounds, such as quinoxalines, 1,4,5,8-tetraazaphenanthrenes, and 1,4,5,8,9,12-…
Number of citations: 12 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
SS Kher, M Penzo, S Fulle, JP Ebejer, PW Finn… - Chemistry of …, 2015 - Springer
2,3-Bis(phenylamino)quinoxalines have been identified as a novel class of malarial protease PfSUB1 inhibitors by screening of Malaria Box compounds. The synthesis of analog series …
Number of citations: 7 link.springer.com
SS Kher, M Penzo, S Fulle, JP Ebejer… - ХИМИЯ …, 2014 - researchgate.net
2, 3-Bis (phenylamino) quinoxalines have been identified as a novel class of malarial protease PfSUB1 inhibitors by screening of Malaria Box compounds. The synthesis of analogs …
Number of citations: 4 www.researchgate.net
GWH Chesseman, RF Cookson - 2009 - books.google.com
… An attempt to prepare 6-azido-2,3dimethyl-7-nitroquinoxaline by reaction of the corresponding 6-chloro-7nitroquinoxaline with sodium azide was not successful?” Several groups have …
Number of citations: 135 books.google.com
D Castelet - 1982 - Université libre de Bruxelles, Faculté …
Number of citations: 0

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